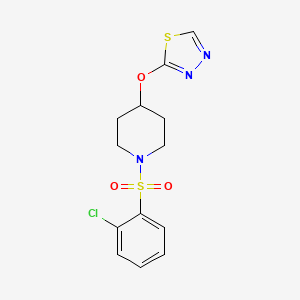

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKNAXPGTRCBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 2-chlorobenzenesulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is subsequently reacted with 1,3,4-thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is with a molecular weight of 359.9 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of various cancer cell lines including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549). The mechanisms involve the inhibition of DNA and RNA synthesis without affecting protein synthesis, making them potent candidates in cancer therapy .

Antimicrobial Properties

The synthesized derivatives of 1,3,4-thiadiazoles have been screened for antimicrobial activities against several bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger. The results demonstrated promising antibacterial and antifungal activities, suggesting potential therapeutic uses in treating infections .

Anti-inflammatory and Analgesic Effects

Compounds similar to 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic properties. This can be attributed to their ability to inhibit inflammatory mediators and pathways involved in pain signaling .

Case Studies

- Anticancer Efficacy : A study utilizing molecular docking techniques revealed that certain thiadiazole derivatives could effectively bind to dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation . This binding was associated with significant inhibition of tumor growth in vitro.

- Antimicrobial Screening : In a comparative study of various thiadiazole derivatives against standard antibiotics, compounds derived from 1,3,4-thiadiazoles showed comparable or superior efficacy against resistant bacterial strains .

- Inflammation Models : Experimental models demonstrated that compounds derived from this chemical structure significantly reduced inflammation markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s closest analogs differ in three key aspects:

Heterocyclic core : Substitution of 1,3,4-thiadiazole with 1,3,4-oxadiazole or 1,2,4-triazole.

Substituent position : 2-chlorophenyl vs. 4-chlorophenyl sulfonyl groups.

Side-chain modifications : Alkylthio, benzylthio, or acetamide-linked substituents.

Table 1: Structural and Functional Comparison of Analogous Compounds

Physicochemical Properties

- Melting Points and Solubility: Oxadiazole derivatives with longer alkyl chains (e.g., 7j: octylthio) exhibit higher melting points (127–128°C) than shorter-chain analogs (7h: 98–99°C), correlating with increased crystallinity .

Molecular Weight and Lipophilicity :

- The target compound’s molecular weight (~450–470 g/mol, estimated) aligns with oxadiazole analogs (429–471 g/mol), favoring moderate lipophilicity for membrane penetration .

Biological Activity

The compound 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a derivative of the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Structure and Properties

The molecular structure of the compound consists of a thiadiazole ring substituted with a piperidine moiety and a chlorophenylsulfonyl group. This structural configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.079 to 8.284 µM , demonstrating a strong potential for inducing apoptotic cell death in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 0.079 | Apoptosis induction |

| 4i | HepG2 | 8.284 | Targeting sarcoma cells |

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial activity . Thiadiazole derivatives are known for their effectiveness against various bacterial strains.

Antibacterial Screening Results

A recent study reported that derivatives similar to 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with minimum inhibitory concentration (MIC) values indicating significant efficacy compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Salmonella typhi | 32 | Moderate |

| Bacillus subtilis | 42 | Strong |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiadiazole ring and substituents significantly influence the biological activity of these compounds. For example, the presence of halogen groups on the phenyl ring has been linked to enhanced antibacterial properties .

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives, and how are they applied to this compound?

The synthesis typically involves cyclization reactions using hydrazinecarbothioamide or hydrazonoyl chloride derivatives. For example, reacting N-(4-nitrophenyl)acetohydrazonoyl bromide with substituted hydrazones in ethanol under triethylamine yields 1,3,4-thiadiazoles . Specific to this compound, sulfonylation of the piperidine ring with 2-chlorophenylsulfonyl chloride, followed by nucleophilic substitution of the piperidin-4-yloxy group with the thiadiazole moiety, is a key step. Reaction optimization often involves pH control (e.g., pH 10 for intermediate formation) and reflux conditions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and verify sulfonyl, piperidine, and thiadiazole groups.

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for sulfonyl groups).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity and stoichiometric composition .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screens focus on antimicrobial and anticancer activity. For example:

- Antimicrobial Assays : Test against E. coli, B. mycoides, and C. albicans using agar dilution or broth microdilution methods, with MIC (minimum inhibitory concentration) as the endpoint .

- Anticancer Activity : Use kinase inhibition assays or MTT-based cytotoxicity tests on cancer cell lines (e.g., HeLa, MCF-7), supported by molecular docking to predict target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidin-4-yloxy-thiadiazole core?

Key factors include:

- Reagent Ratios : Excess POCl₃ (3 mol) improves cyclization efficiency in thiadiazole formation .

- Temperature Control : Reflux at 90°C ensures complete reaction of intermediates .

- Purification : Recrystallization from DMSO/water mixtures (2:1) enhances purity .

- Catalysis : Triethylamine aids in deprotonation and accelerates nucleophilic substitutions .

Q. What strategies resolve contradictions between in vitro activity and computational predictions?

Discrepancies may arise from assay conditions or target selectivity. For example:

- Mechanistic Divergence : A compound showing strong antimicrobial activity but weak anticancer effects may target bacterial enzymes (e.g., dihydrofolate reductase) rather than human kinases .

- Assay Validation : Re-test under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How are structure-activity relationships (SAR) explored for sulfonyl-piperidine-thiadiazole hybrids?

SAR studies involve:

- Substituent Variation : Modify the 2-chlorophenyl group to other halogens (e.g., 4-fluorophenyl) to assess electronic effects on activity .

- Scaffold Hybridization : Introduce oxadiazole or triazole rings to evaluate synergistic effects .

- Docking Studies : Compare binding poses in kinase or antimicrobial targets (e.g., C. albicans CYP51) to rationalize activity trends .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- X-ray Crystallography : Resolve binding modes in protein-ligand complexes (e.g., with kinases or bacterial enzymes) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for target validation .

- Metabolomic Profiling : Identify downstream metabolic changes in treated cells to infer mechanism .

Q. How can data from conflicting toxicity studies be reconciled?

- In Silico Toxicity Prediction : Use tools like ProTox-II to prioritize compounds with low hepatotoxicity risk .

- Dose-Response Analysis : Perform cytotoxicity assays (e.g., IC50 in HEK293 cells) to distinguish between specific and off-target effects .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing sulfonamide-linked thiadiazoles?

- Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., absolute ethanol) to prevent hydrolysis of sulfonyl chlorides .

- Intermediate Isolation : Purify intermediates (e.g., hydrazone derivatives) via column chromatography before cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.